![molecular formula C22H26N2O2S B4948360 N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4948360.png)
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide (AMPA) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole family of compounds and has been shown to exhibit a range of biological activities. In
作用機序
The mechanism of action of N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. In neurology, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. In oncology, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In neurology, this compound has been shown to increase the expression of various neurotrophic factors such as BDNF and NGF, which are involved in the growth and survival of neurons. In oncology, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In inflammation, this compound has been shown to reduce the production of various pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, its high melting point and low water solubility can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide. In neurology, this compound could be studied further for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound could be studied further for its potential use in combination with other chemotherapeutic agents. In inflammation, this compound could be studied further for its potential use in treating various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, this compound (this compound) is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapies for various diseases.
合成法
The synthesis of N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 1-adamantylamine and 5-methyl-2-thiocyanatothiazole in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of approximately 200°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and inflammation. In neurology, this compound has been shown to have neuroprotective effects and can reduce the severity of ischemic brain injury. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, this compound has been shown to have anti-inflammatory effects and can reduce the severity of inflammation in various animal models.
特性
IUPAC Name |
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-20(22-10-15-7-16(11-22)9-17(8-15)12-22)24-21(27-14)23-19(25)13-26-18-5-3-2-4-6-18/h2-6,15-17H,7-13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJNBRZWQPOMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)

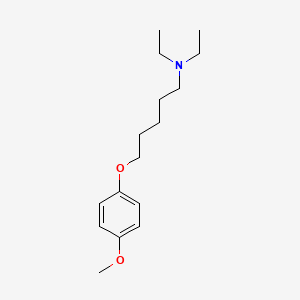

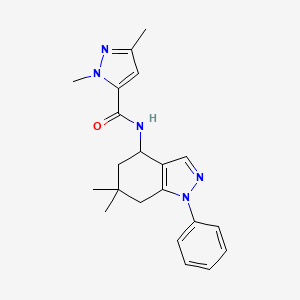
![3-{[(3-chlorobenzyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B4948297.png)
![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)
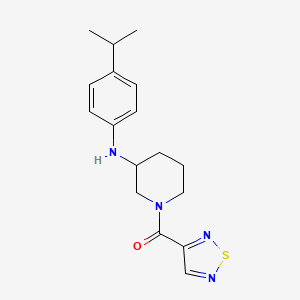
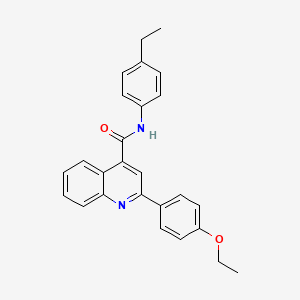
![methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4948330.png)
![2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
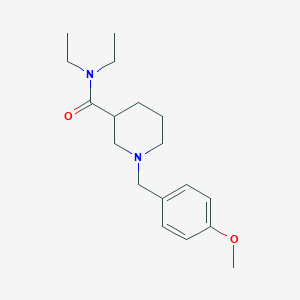
![2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4948359.png)
